molecular formula C12H12BrN3O B8393603 2-(4-(5-Bromopyrimidin-2-ylamino)phenyl)ethanol

2-(4-(5-Bromopyrimidin-2-ylamino)phenyl)ethanol

Cat. No.: B8393603
M. Wt: 294.15 g/mol
InChI Key: ZIMVJJVFIKJEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(5-Bromopyrimidin-2-ylamino)phenyl)ethanol is a useful research compound. Its molecular formula is C12H12BrN3O and its molecular weight is 294.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

2-[4-[(5-bromopyrimidin-2-yl)amino]phenyl]ethanol

InChI

InChI=1S/C12H12BrN3O/c13-10-7-14-12(15-8-10)16-11-3-1-9(2-4-11)5-6-17/h1-4,7-8,17H,5-6H2,(H,14,15,16)

InChI Key

ZIMVJJVFIKJEKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)NC2=NC=C(C=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(4-aminophenyl)ethanol (0.72 mol), 5-bromo-2-chloropyrimidine 4 (0.72 mol), sodium iodide (0.72 mol), and diisopropylethylamine (1.45 mol) in n-butanol (400 mL) is heated at reflux for 16 h. The reaction is cooled to rt and the mixture is diluted with water. The light yellow solid that precipitates is filtered to give 2-(4-(5-bromopyrimidin-2-ylamino)phenyl)ethanol 18. 1H NMR (300 MHz, d6-DMSO) δ 9.72 (s, 1H), 8.52 (s, 2H), 7.55 (m, 2H), 7.09 (d, 2H), 4.64 (m, 1H), 3.52 (m, 2H), 2.65 (m, 2H). MS (m/z) (M+1)+: 294.1, 296.1.
Quantity
0.72 mol
Type
reactant
Reaction Step One
Quantity
0.72 mol
Type
reactant
Reaction Step One
Quantity
0.72 mol
Type
reactant
Reaction Step One
Quantity
1.45 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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